molecular formula C15H14N2O4 B2672183 (Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile CAS No. 141736-09-6

(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile

Cat. No.: B2672183
CAS No.: 141736-09-6
M. Wt: 286.287
InChI Key: XFHZTNILALEOOM-GHXNOFRVSA-N
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Description

(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile is a synthetic chemical compound featuring a 1,3-benzodioxole core, a structural motif found in molecules with significant biological activity. Research into analogous 1,3-benzodioxole derivatives has identified them as potent auxin receptor agonists, which play a crucial role in plant physiology by promoting root system growth and development . Compounds within this class are investigated for their potential application in agricultural science to enhance crop root architecture, thereby improving water and nutrient uptake . The specific structure of this propenenitrile, incorporating a morpholinocarbonyl group, suggests it is designed for high-affinity interaction with biological targets and is intended for use in exploratory biological and agrochemical research. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c16-9-12(15(18)17-3-5-19-6-4-17)7-11-1-2-13-14(8-11)21-10-20-13/h1-2,7-8H,3-6,10H2/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHZTNILALEOOM-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Propenenitrile Group: This can be achieved by reacting the benzodioxole derivative with acrylonitrile under basic conditions.

    Attachment of the Morpholine Moiety: The final step involves the reaction of the intermediate with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile serves as a versatile intermediate for the preparation of more complex molecules.

Biology

Medicine

Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry

In materials science, the compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Aryl Group Variations

The 1,3-benzodioxol-5-yl group in the target compound can be compared to other aryl substituents in propenenitrile derivatives:

Aryl Group Electron Density Stereochemical Outcome Hydrogen-Bonding Potential
1,3-Benzodioxol-5-yl Electron-rich Predominantly trans Moderate (via carbonyl O)
4-Methoxyphenyl Electron-rich Trans High (methoxy O)
3,5-Dimethoxyphenyl Electron-rich Trans High (dual methoxy O)
Pyridyl Electron-poor Cis/trans mixtures Low (N lone pairs)

Key Findings :

  • Electron-rich aryl groups (e.g., benzodioxol, methoxyphenyl) favor trans configurations during synthesis, while electron-poor groups (e.g., pyridyl) yield isomer mixtures .

Substituent Effects: Morpholinocarbonyl vs. Other Carbonyl Groups

The morpholinocarbonyl group distinguishes the compound from analogs with alternative carbonyl substituents:

Carbonyl Group Hydrogen-Bond Acceptor Sites Solubility Conformational Flexibility
Morpholinocarbonyl 2 (carbonyl O, morpholine O) Moderate (polar) Low (rigid morpholine ring)
Acetyl 1 (carbonyl O) Low High
Benzoyl 1 (carbonyl O) Low Moderate
Carbamate 2 (carbonyl O, amine N) High Moderate

Key Findings :

  • The morpholinocarbonyl group provides dual hydrogen-bonding sites, enhancing crystal packing efficiency compared to acetyl or benzoyl derivatives .
  • Reduced conformational flexibility due to the morpholine ring may limit binding modes in biological applications.

Stereochemical and Geometric Analysis

The Z-configuration of the propenenitrile backbone imposes distinct geometric constraints:

Parameter (Z)-Isomer (E)-Isomer
C=C Bond Length ~1.34 Å ~1.34 Å
Dihedral Angle (C-C=C-C) <10° (coplanar) >150° (nonplanar)
Dipole Moment Higher Lower

Key Findings :

  • The Z-isomer’s coplanar geometry facilitates π-π stacking with aromatic systems, whereas the E-isomer’s nonplanarity may hinder such interactions .
  • Crystallographic studies using SHELX or Cremer-Pople puckering coordinates could quantify ring distortions in the benzodioxol group, which may adopt a slight envelope conformation to relieve steric strain.

Hydrogen-Bonding Patterns in Crystalline Phases

The compound’s hydrogen-bonding network can be analyzed using Etter’s graph set theory :

Interaction Type Donor Acceptor Graph Set Frequency in Similar Compounds
N–H···O Morpholine N–H Carbonyl O R₂²(8) Common in morpholine derivatives
C–H···O Benzodioxol C–H Nitrile N C(4) Rare
O–H···N Solvent (e.g., H₂O) Nitrile N S(6) Observed in polar solvents

Key Findings :

  • The morpholinocarbonyl group frequently participates in R₂²(8) motifs, stabilizing layered crystal structures .

Biological Activity

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C13_{13}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 248.24 g/mol

Insecticidal Properties

Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant insecticidal activities. For instance, research focused on similar benzodioxole derivatives has demonstrated promising larvicidal effects against Aedes aegypti , the primary vector for several arboviruses including dengue and Zika virus.

Case Study: Larvicidal Activity

A comparative analysis of various benzodioxole derivatives showed that specific modifications in the structure greatly influence their biological efficacy. The compound 3,4-(methylenedioxy) cinnamic acid , closely related to our compound of interest, exhibited LC50_{50} values of 28.9 ± 5.6 μM and LC90_{90} values of 162.7 ± 26.2 μM against Aedes aegypti larvae, showcasing its potential as an effective larvicide .

Cytotoxicity Assessment

In evaluating the safety profile of these compounds, it was found that certain benzodioxole derivatives demonstrated low cytotoxicity towards human peripheral blood mononuclear cells (PBMCs). Specifically, concentrations up to 5200 μM did not induce significant cytotoxic effects, indicating a favorable safety margin for potential therapeutic applications .

Toxicological Studies

Further toxicological assessments in animal models revealed that doses as high as 2000 mg/kg did not result in severe adverse effects. Behavioral observations indicated only mild effects with no structural damage to vital organs such as the liver, kidneys, and spleen .

Data Summary

The following table summarizes key findings related to the biological activity of (Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile and its analogs:

Compound NameActivity TypeLC50_{50} (μM)LC90_{90} (μM)Cytotoxicity (to PBMCs)
This compoundInsecticidalTBDTBDLow
3,4-(methylenedioxy) cinnamic acidLarvicidal28.9 ± 5.6162.7 ± 26.2None up to 5200 μM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile, and how can reaction conditions be tailored to improve yield?

  • Methodology : Begin with a Knoevenagel condensation between 1,3-benzodioxole-5-carbaldehyde and morpholine-4-carbonitrile derivatives. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalysts like piperidine) to favor the Z-isomer. Monitor progress via HPLC and characterize intermediates via 1H^1H-NMR and FTIR. Adjust stoichiometry to minimize byproducts like the E-isomer, which may form due to steric or electronic factors .

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound, and what challenges arise during refinement?

  • Methodology : Use SHELX programs for structure solution and refinement. Collect high-resolution data (≤ 0.8 Å) to resolve potential disorder in the morpholine or benzodioxole moieties. Address enantiopolarity ambiguities via Flack parameter analysis or twin refinement (e.g., using Hooft/Y statistics) to confirm the Z-configuration .

Q. What structural analogs of this compound have been studied, and how do substitutions influence activity?

  • Methodology : Compare analogs like 3-(1,3-benzodioxol-5-yl)-2-oxiranyl-(3,4-dimethoxyphenyl)methanone () or N-(1,3-benzodioxol-5-yl)acetamide derivatives (). Perform SAR by systematically modifying substituents (e.g., replacing morpholine with piperazine) and assay for bioactivity changes. Use molecular docking to predict binding interactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what limitations exist in docking simulations?

  • Methodology : Employ molecular dynamics (MD) simulations with force fields like AMBER or CHARMM. Parameterize the compound’s partial charges and torsional angles using quantum mechanical calculations (e.g., DFT/B3LYP). Validate predictions with experimental IC50_{50} values from kinase inhibition assays. Address limitations (e.g., rigid receptor models) by incorporating flexible docking or ensemble-based approaches .

Q. What experimental contradictions arise in crystallographic data interpretation, and how can they be resolved?

  • Methodology : If SHELXL refinement produces over-precise Flack parameters (e.g., η ≈ 0.5), re-analyze data using twin laws (e.g., HKLF 5 format) to account for pseudo-merohedral twinning. Cross-validate with spectroscopic data (e.g., NOESY for Z/E configuration) and density functional theory (DFT)-optimized structures .

Q. How does the Z-isomer’s stability compare to the E-isomer under physiological conditions, and what analytical techniques differentiate them?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor isomerization via chiral HPLC or circular dichroism (CD). Use 1H^1H-NMR coupling constants (e.g., JtransJ_{trans} > 12 Hz for E-isomers) and X-ray data to confirm configurations. Investigate degradation pathways using LC-MS .

Q. What role does the morpholine carbonyl group play in the compound’s pharmacokinetic properties, and how can this be optimized?

  • Methodology : Perform logP measurements (shake-flask method) and PAMPA assays to assess permeability. Replace morpholine with bioisosteres (e.g., thiomorpholine) and evaluate metabolic stability via liver microsome assays. Use QSAR models to correlate substituent polarity with bioavailability .

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